POTASSIUM NITROSODISULFONATE

Übersicht

Beschreibung

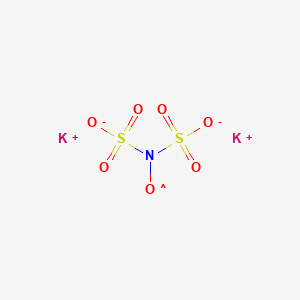

Potassium nitrosodisulfonate, also known as Fremy’s salt, is a chemical compound with the formula (KSO₃)₂NO. It is a bright yellowish-brown solid that forms violet solutions in water. This compound is notable for its role as a long-lived free radical and its applications as an oxidizing agent in various chemical reactions .

Vorbereitungsmethoden

Potassium nitrosodisulfonate can be synthesized through the oxidation of hydroxylaminedisulfonic acid. The typical preparation involves the following steps:

Formation of Hydroxylaminedisulfonic Acid: This is achieved by reacting nitrite with bisulfite. [ \text{HNO}_2 + 2 \text{HSO}_3^- \rightarrow \text{HON(SO}_3\text{H)}_2 + \text{H}_2\text{O} ]

Oxidation: The hydroxylaminedisulfonic acid is then oxidized using an oxidizing agent such as lead dioxide or potassium permanganate. [ 2 \text{HON(SO}_3\text{H)}_2 + \text{PbO}_2 \rightarrow 2 \text{ON(SO}_3\text{K)}_2 + \text{PbO} + \text{H}_2\text{O} ] This process yields this compound as an orange solid, which can be purified by crystallization

Analyse Chemischer Reaktionen

Potassium nitrosodisulfonate is primarily known for its oxidizing properties. It undergoes various types of reactions, including:

Oxidation: It can oxidize phenols, naphthols, and anilines to their corresponding quinones.

Reagents and Conditions: Common reagents used with this compound include aromatic amines and hydroethidine.

Major Products: The major products formed from these reactions include quinones, aldehydes, ketones, and α-keto acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Preparation

Potassium nitrosodisulfonate has the formula and exists in two crystalline forms. Its preparation typically involves the oxidation of hydroxylaminedisulfonic acid, resulting in a stable radical that can be utilized in numerous reactions. The compound appears as a bright yellowish-brown solid, with solutions turning violet due to the presence of the radical anion .

Chemistry

- Oxidizing Agent : this compound is primarily used as an oxidizing agent in organic synthesis. It effectively oxidizes phenols and anilines to their corresponding quinones, facilitating various chemical transformations .

- Polymerization : It promotes polymerization and cross-linking of peptides and peptide-based hydrogels, which is crucial for developing biomaterials .

- Radical Studies : The compound serves as a standard in electron paramagnetic resonance (EPR) spectroscopy due to its long-lived free radical nature, allowing for quantification of radicals in various studies .

Biology

- Oxidative Stress Research : It aids in studying oxidative stress mechanisms by serving as a model for peroxyl radicals, helping researchers understand antioxidant actions in natural products .

- Biochemical Pathways : The compound's ability to oxidize amino acids makes it valuable for exploring biochemical pathways and metabolic processes .

Medicine

- Pharmaceutical Development : Its oxidizing properties are harnessed in the synthesis of pharmaceutical compounds, particularly those targeting oxidative stress-related conditions .

- Diagnostics : this compound is used in analytical chemistry to estimate free phenolic hydroxyl groups in lignin, which has implications in medical diagnostics and research .

Industrial Applications

This compound finds utility in various industrial applications:

- Dyes and Pigments : It is employed in producing dyes and pigments due to its oxidative capabilities.

- Analytical Chemistry : Used for assessing phenolic compounds in lignin, contributing to advancements in material science and environmental studies .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Oxidizing agent for organic synthesis | Oxidizes phenols and anilines to quinones |

| Polymerization | Cross-links peptides and hydrogels | |

| EPR Spectroscopy | Standard for quantifying radicals | |

| Biology | Oxidative stress research | Model for peroxyl radicals |

| Biochemical pathway studies | Oxidizes amino acids | |

| Medicine | Pharmaceutical development | Targets oxidative stress-related conditions |

| Diagnostics | Estimates free phenolic hydroxyl groups | |

| Industry | Dyes and pigments | Utilized for color production |

| Analytical chemistry | Assesses phenolic compounds |

Case Study 1: Oxidation Reactions

In a laboratory setting, this compound was used to oxidize a series of anilines under controlled conditions. The resulting quinones were analyzed using spectroscopic methods, confirming the efficiency of this compound as an oxidizing agent.

Case Study 2: EPR Spectroscopy

A study utilized this compound as a reference standard in EPR spectroscopy to quantify free radicals generated during oxidative stress experiments. The results demonstrated its reliability as a standard for radical quantification.

Wirkmechanismus

The mechanism by which potassium nitrosodisulfonate exerts its effects involves the formation of a nitroxyl radical. This radical is highly reactive and can abstract hydrogen atoms from various substrates, leading to the formation of oxidized products. The molecular targets include phenols, anilines, and other organic compounds, which are converted to their corresponding oxidized forms through radical-mediated pathways .

Vergleich Mit ähnlichen Verbindungen

Potassium nitrosodisulfonate is unique due to its stability as a free radical and its selective oxidizing properties. Similar compounds include:

TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl): Another stable nitroxyl radical used in oxidation reactions.

Sodium Nitrosodisulfonate: The sodium salt of nitrosodisulfonate, which has similar properties but different solubility characteristics.

Potassium Permanganate: A strong oxidizing agent, but less selective compared to this compound.

This compound stands out for its mild and selective oxidation capabilities, making it a valuable reagent in both research and industrial applications.

Biologische Aktivität

Potassium nitrosodisulfonate, commonly known as Fremy’s Salt, is an important chemical compound with significant biological activity. Its unique properties make it a valuable tool in biochemical research, particularly in the fields of organic synthesis, medicinal chemistry, and oxidative stress studies. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

This compound is represented by the chemical formula and is characterized by its bright yellowish-brown solid form. In aqueous solutions, it exhibits a vibrant violet color. The compound primarily functions as an oxidizing agent , facilitating various biochemical reactions.

Oxidation Reactions

The primary mechanism of action involves the oxidation of phenolic compounds and aromatic amines. This compound can convert these substrates into their corresponding quinones, aldehydes, ketones, and α-keto acids. This capability is crucial for studying biochemical pathways and understanding oxidative processes in biological systems .

Key Reactions:

- Oxidation of Phenols: Converts phenols to quinones.

- Oxidation of Amino Acids: Transforms amino acids into α-keto acids.

- Reactions with Naphthols and Anilines: These compounds are also oxidized to their respective products .

Biological Applications

This compound has diverse applications across various fields:

- Biochemistry: It aids in the study of biochemical pathways by facilitating the oxidation of amino acids and other biological molecules.

- Pharmaceutical Development: Its oxidizing properties are exploited in drug synthesis and the investigation of oxidative stress-related diseases .

- Analytical Chemistry: Used to estimate free phenolic hydroxyl groups in lignin, contributing to research in plant biology and materials science.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various compounds, including this compound. The results indicated that this compound exhibits significant antioxidant activity, which may help mitigate oxidative stress in cellular environments. Such findings highlight its potential therapeutic applications in conditions characterized by oxidative damage .

Case Study 2: Immunological Effects

Research has shown that this compound affects lymphocyte blastogenesis when interacting with oxidized lymphocytes. Specifically, it inhibited the blastogenic response induced by periodic acid in human peripheral blood lymphocytes (HPBL), suggesting a role in modulating immune responses through oxidative mechanisms .

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Oxidation of Phenolic Compounds | Converts to quinones; important for biochemical studies |

| Antioxidant Properties | Exhibits significant antioxidant activity |

| Immunomodulatory Effects | Inhibits lymphocyte blastogenesis under specific conditions |

| Applications in Drug Development | Useful in synthesizing pharmaceuticals related to oxidative stress |

Eigenschaften

InChI |

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSLHAZEJBXKMN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS] | |

| Record name | Fremy's salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14293-70-0 | |

| Record name | Dipotassium nitrosodisulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NITROSYLDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1989UAX6B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.